molecular formula C9H14Cl2N2 B13501196 3-(1-Aminocyclopropyl)aniline dihydrochloride

3-(1-Aminocyclopropyl)aniline dihydrochloride

Cat. No.: B13501196
M. Wt: 221.12 g/mol
InChI Key: ZLEHVJJNIIPTPM-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)aniline dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is an organic compound that features an aniline moiety substituted with a 1-aminocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclopropyl)aniline dihydrochloride typically involves the following steps:

    Amination: The addition of an amino group to the cyclopropyl ring.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization to obtain the dihydrochloride salt. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopropyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as zinc (Zn) in hydrochloric acid (HCl) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic ring.

Scientific Research Applications

3-(1-Aminocyclopropyl)aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simple aromatic amine with a similar structure but lacking the cyclopropyl group.

    Cyclopropylamine: Contains a cyclopropyl group but lacks the aromatic ring.

    N-Methylcyclopropylamine: Similar structure with a methyl group on the nitrogen atom.

Uniqueness

3-(1-Aminocyclopropyl)aniline dihydrochloride is unique due to the presence of both an aniline moiety and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.12 g/mol

IUPAC Name

3-(1-aminocyclopropyl)aniline;dihydrochloride

InChI

InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;;/h1-3,6H,4-5,10-11H2;2*1H

InChI Key

ZLEHVJJNIIPTPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)N.Cl.Cl

Origin of Product

United States

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